molecular formula C7H8O3S B1385929 4-Ethoxythiophene-2-carboxylic acid CAS No. 917980-53-1

4-Ethoxythiophene-2-carboxylic acid

Cat. No.: B1385929
CAS No.: 917980-53-1
M. Wt: 172.2 g/mol
InChI Key: UFHALAIAJNMAIJ-UHFFFAOYSA-N
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Description

4-Ethoxythiophene-2-carboxylic acid (CAS 917980-53-1) is a high-purity chemical building block with the molecular formula C7H8O3S and a molecular weight of 172.20 g/mol. This compound belongs to the class of thiophene carboxylic acids, which are recognized as versatile intermediates in organic synthesis and medicinal chemistry . Thiophene carboxylic acids are frequently employed in ring-closure reactions to form more complex heterocyclic systems and are valuable precursors for synthesizing esters and amides through classic coupling reactions . A significant area of research for this compound class is in enzymology. Thiophene-2-carboxylic acid scaffolds have been identified as a novel class of potent inhibitors for D-amino acid oxidase (DAO), a flavoenzyme with therapeutic relevance for neurological conditions such as schizophrenia . In this context, the carboxylic acid group is essential for interacting with the enzyme's active site, while the thiophene ring engages in key hydrophobic interactions . The ethoxy substituent in the 4-position allows for strategic modification to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. This makes 4-Ethoxythiophene-2-carboxylic acid a valuable template for researchers in drug discovery aiming to develop new DAO inhibitors . Furthermore, as a carboxylic acid, it can be used in various transformations, including microwave-assisted esterification and amidation, or serve as a component in multicomponent reactions like Ugi and Passerini to generate diverse compound libraries . This product is intended for research and development purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-2-10-5-3-6(7(8)9)11-4-5/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHALAIAJNMAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CSC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure & Synthetic Utility of 4-Ethoxy-2-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethoxy-2-thiophenecarboxylic acid is a specialized heterocyclic scaffold employed primarily in the design of bioactive small molecules. Structurally, it functions as a bioisostere for 3-alkoxybenzoic acids, offering distinct electronic properties due to the sulfur-containing aromatic ring. This compound serves as a critical intermediate in the synthesis of P2Y14 receptor antagonists , HCV NS5B polymerase inhibitors , and various kinase inhibitors.

This guide provides a rigorous analysis of its physicochemical properties, a self-validating synthetic protocol starting from commercially available precursors, and a detailed examination of its medicinal chemistry utility.

Physicochemical & Structural Analysis

The molecule comprises a thiophene ring substituted at the C2 position with a carboxylic acid (electron-withdrawing) and at the C4 position with an ethoxy group (electron-donating).

Electronic Distribution

The thiophene ring is


-excessive compared to benzene. The interplay between the substituents creates a unique electronic push-pull system:
  • C2-Carboxyl Group: Exerts a

    
     (mesomeric) and 
    
    
    
    (inductive) effect, withdrawing electron density and increasing the acidity of the proton.
  • C4-Ethoxy Group: Exerts a strong

    
     effect. Unlike the para-position in benzene, the C4 position in thiophene (relative to C2) allows for significant resonance interaction, modulating the electrophilicity of the ring carbons.
    
Key Properties Table[1]
PropertyValue / CharacteristicMechanistic Implication
Molecular Formula

Core scaffold identity.
Molecular Weight 172.20 g/mol Fragment-based drug discovery (FBDD) compliant.
Predicted pKa ~3.8 – 4.2Slightly less acidic than 2-thiophenecarboxylic acid (pKa 3.5) due to the electron-donating ethoxy group.
H-Bond Donors 1 (COOH)Critical for active site binding (e.g., salt bridge formation).
H-Bond Acceptors 3 (COOH, OEt)Interaction points for serine/threonine residues in target proteins.
Lipophilicity (LogP) ~1.8 – 2.1Moderate lipophilicity ensures good membrane permeability.

Synthetic Architecture: A Self-Validating Protocol

While various routes exist, the most robust and reproducible method for research applications involves the O-alkylation of methyl 4-hydroxy-2-thiophenecarboxylate followed by saponification. This route avoids the harsh conditions of direct ring synthesis (Fiesselmann synthesis) and allows for late-stage diversification.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic disconnection relying on O-alkylation of the 4-hydroxy precursor. Target 4-Ethoxy-2-thiophenecarboxylic Acid (Target) Intermediate Methyl 4-ethoxy-2-thiophenecarboxylate (Stable Ester) Target->Intermediate Hydrolysis (LiOH) StartingMat Methyl 4-hydroxy-2-thiophenecarboxylate (Commercially Available) Intermediate->StartingMat O-Alkylation Reagent Ethyl Iodide / K2CO3 Intermediate->Reagent

Detailed Methodology
Step 1: O-Alkylation (Williamson Ether Synthesis)
  • Reagents: Methyl 4-hydroxy-2-thiophenecarboxylate (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Anhydrous) or Acetone (reflux).

  • Protocol:

    • Dissolve methyl 4-hydroxy-2-thiophenecarboxylate in anhydrous DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 minutes at RT to ensure deprotonation of the phenol-like hydroxyl (formation of the phenoxide equivalent).
      
    • Add Ethyl Iodide dropwise.

    • Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting material (polar) should disappear, replaced by the less polar ester.

    • Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over

      
      .
      
Step 2: Saponification (Ester Hydrolysis)
  • Reagents: Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (3:1).

  • Protocol:

    • Dissolve the crude ester from Step 1 in THF/Water.

    • Add LiOH and stir at RT for 12 hours.

    • Acidification (Critical): Cool to 0°C and acidify to pH ~2 using 1N HCl. The free acid will precipitate.

    • Purification: Filter the precipitate. Recrystallize from Ethanol/Water if necessary.

Medicinal Chemistry Utility

The 4-ethoxy-2-thiophenecarboxylic acid moiety is not merely a spacer; it is a pharmacophore that engages in specific interactions.

Biological Targets & Mechanisms
  • P2Y14 Receptor Antagonists: Recent studies (e.g., J. Med.[1] Chem. 2024) highlight 4-substituted thiophene-2-carboxyl derivatives as potent antagonists for the P2Y14 receptor, a target for Inflammatory Bowel Disease (IBD).[1] The 4-position substituent (amide or alkoxy) is crucial for occupying a hydrophobic pocket within the receptor.

  • HCV NS5B Polymerase Inhibitors: The thiophene carboxylic acid scaffold serves as a template for allosteric inhibitors. The carboxylic acid forms a salt bridge with arginine residues in the Thumb II domain of the polymerase, while the 4-ethoxy group orients the molecule to minimize steric clash with the protein backbone.

Structure-Activity Relationship (SAR) Workflow

SAR_Workflow Figure 2: SAR expansion utilizing the carboxylic acid handle. cluster_mods Derivatization Pathways Scaffold 4-Ethoxy-2-thiophenecarboxylic Acid AmideCoupling Amide Coupling (Target: P2Y14, Kinases) Scaffold->AmideCoupling COOH Activation Bioisostere Bioisosteric Replacement (Target: Phenyl mimics) Scaffold->Bioisostere Scaffold Hopping MetalCoord Metal Chelation (Target: Metalloenzymes) Scaffold->MetalCoord Ligand Design Result1 High Potency Lead AmideCoupling->Result1 Improved Solubility Result2 ADME Optimization Bioisostere->Result2 Altered Metabolic Stability

Analytical Characterization

To validate the synthesis of 4-ethoxy-2-thiophenecarboxylic acid, the following spectral data should be obtained:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.8-13.0 (br s, 1H, COOH )
      
    • 
       7.55 (d, J = 1.5 Hz, 1H, Thiophene H-5)
      
    • 
       6.80 (d, J = 1.5 Hz, 1H, Thiophene H-3)
      
    • 
       4.05 (q, J = 7.0 Hz, 2H, O-CH 2-CH3)
      
    • 
       1.35 (t, J = 7.0 Hz, 3H, O-CH2-CH 3)
      
    • Note: The coupling constant (J) of ~1.5 Hz is characteristic of meta-like coupling in 2,4-disubstituted thiophenes.

  • Mass Spectrometry (ESI-):

    • Calculated

      
      : 171.01
      
    • Found

      
      : 171.0
      

References

  • Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry, 2024.[1]

  • Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase. Bioorganic & Medicinal Chemistry Letters, 2004.[2]

  • 2-Thiophenecarboxylic acid. PubChem Compound Summary. National Center for Biotechnology Information.

  • 4-Hydroxy-2-thiophenecarboxylic acid methyl ester. ChemicalBook.

Sources

An In-Depth Technical Guide to 4-Ethoxythiophene-2-carboxylic Acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxythiophene-2-carboxylic acid, a substituted thiophene derivative of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document extrapolates its physicochemical properties, potential synthetic routes, and prospective applications based on the well-established chemistry of its structural analogs, such as 4-methoxythiophene-2-carboxylic acid and other substituted thiophene-2-carboxylic acids. This guide aims to serve as a foundational resource for researchers exploring the potential of this and similar compounds in drug discovery and novel material development.

Core Molecular Attributes

4-Ethoxythiophene-2-carboxylic acid is a heterocyclic organic compound featuring a thiophene ring substituted with an ethoxy group at the 4-position and a carboxylic acid group at the 2-position.

Chemical Structure and Formula

The structural formula of 4-Ethoxythiophene-2-carboxylic acid can be depicted as follows:

Based on its structure, the molecular formula is determined to be C₇H₈O₃S .

Molecular Weight

The molecular weight of 4-Ethoxythiophene-2-carboxylic acid is calculated from its molecular formula:

ElementCountAtomic WeightTotal Weight
Carbon (C)712.01184.077
Hydrogen (H)81.0088.064
Oxygen (O)315.99947.997
Sulfur (S)132.0632.06
Total 172.198 g/mol

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white crystalline solidBased on the appearance of similar thiophene carboxylic acids.
Melting Point Expected to be a solid at room temperature with a defined melting point.Thiophene-2-carboxylic acid has a melting point of 125-127 °C. The ethoxy substituent may alter this.
Solubility Sparingly soluble in water, soluble in organic solvents like alcohols, ethers, and chlorinated hydrocarbons.The carboxylic acid moiety imparts some polarity, while the thiophene ring and ethoxy group are nonpolar.
Acidity (pKa) Expected to be a weak acid, with a pKa value slightly higher than thiophene-2-carboxylic acid.The electron-donating nature of the ethoxy group may slightly decrease the acidity of the carboxylic acid compared to the unsubstituted parent compound.

Synthesis and Reactivity

While a specific, optimized synthesis for 4-Ethoxythiophene-2-carboxylic acid is not published, plausible synthetic routes can be devised based on established methodologies for substituted thiophenes.

Proposed Synthetic Pathway

A potential synthetic route could involve the etherification of a 4-hydroxythiophene-2-carboxylate derivative followed by hydrolysis of the ester.

Synthesis_Pathway A 4-Hydroxythiophene-2-carboxylate C 4-Ethoxythiophene-2-carboxylate A->C Williamson Ether Synthesis (Base, e.g., NaH) B Ethyl Halide (e.g., Ethyl Iodide) B->C D 4-Ethoxythiophene-2-carboxylic acid C->D Ester Hydrolysis (Acid or Base Catalysis)

Caption: Proposed synthesis of 4-Ethoxythiophene-2-carboxylic acid.

Key Reactions

The reactivity of 4-Ethoxythiophene-2-carboxylic acid is dictated by its functional groups: the carboxylic acid and the electron-rich thiophene ring.

  • Carboxylic Acid Reactions: The carboxyl group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental in creating derivatives for various applications[2].

  • Thiophene Ring Reactivity: The thiophene ring is susceptible to electrophilic substitution. The positions on the ring (3 and 5) are activated by the electron-donating ethoxy group, making them potential sites for further functionalization.

Potential Applications in Drug Discovery and Materials Science

Thiophene-2-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science[2][3]. The introduction of an ethoxy group at the 4-position can modulate the compound's lipophilicity, electronic properties, and metabolic stability, making it an attractive scaffold for drug design.

Medicinal Chemistry
  • Scaffold for Bioactive Molecules: Substituted thiophenes are present in numerous approved drugs. 4-Ethoxythiophene-2-carboxylic acid can serve as a key intermediate for the synthesis of novel compounds with potential therapeutic activities.

  • Modulation of Pharmacokinetic Properties: The ethoxy group can enhance the metabolic stability of the molecule by blocking a potential site of oxidation, a common strategy in drug design.

  • Analgesic and Anti-inflammatory Agents: Thiophene derivatives have been investigated for their analgesic and anti-inflammatory properties[3].

Materials Science
  • Organic Electronics: Thiophene-based molecules are integral components of organic semiconductors and conducting polymers. The electronic properties of 4-Ethoxythiophene-2-carboxylic acid could be exploited in the design of new materials for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Experimental Protocols (Hypothetical)

The following are hypothetical, yet plausible, experimental protocols for the synthesis and characterization of 4-Ethoxythiophene-2-carboxylic acid, based on general organic chemistry principles.

Synthesis of Ethyl 4-Ethoxythiophene-2-carboxylate
  • To a solution of ethyl 4-hydroxythiophene-2-carboxylate in a suitable aprotic solvent (e.g., DMF), add a slight excess of a strong base (e.g., sodium hydride) at 0 °C.

  • Stir the mixture for 30 minutes to allow for the formation of the alkoxide.

  • Add a slight excess of an ethylating agent (e.g., ethyl iodide) and allow the reaction to warm to room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield ethyl 4-ethoxythiophene-2-carboxylate.

Hydrolysis to 4-Ethoxythiophene-2-carboxylic acid
  • Dissolve the purified ethyl 4-ethoxythiophene-2-carboxylate in a mixture of an alcohol (e.g., ethanol) and water.

  • Add an excess of a base (e.g., sodium hydroxide) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Conclusion

4-Ethoxythiophene-2-carboxylic acid represents a promising, yet underexplored, chemical entity. Based on the established chemistry of its analogs, it is predicted to be a stable, crystalline solid with versatile reactivity. Its synthesis is achievable through standard organic transformations, and its structure holds significant potential for applications in both medicinal chemistry and materials science. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential.

References

  • The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. [Link]

Sources

Precision Engineering of Thiophene-2-Carboxylic Acid Scaffolds: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the thiophene-2-carboxylic acid moiety stands as a premier bioisostere for the benzoic acid pharmacophore. Unlike a simple phenyl ring replacement, the incorporation of a thiophene ring introduces unique electronic vectors, altered lipophilicity (LogP), and specific metabolic "soft spots" (S-oxidation) that can be leveraged to tune pharmacokinetic (PK) profiles.

This technical guide provides a rigorous analysis of thiophene-2-carboxylic acid derivatives, moving beyond basic synthesis to explore the causal relationships between structural modifications and biological outcomes. It is designed for medicinal chemists seeking to optimize lead compounds by exploiting the subtle yet profound differences between benzene and thiophene architectures.

The Pharmacophore: Thiophene vs. Benzene Bioisosterism[1][2]

The substitution of a benzene ring with a thiophene ring is a non-classical bioisosteric replacement.[1][2] While both are aromatic, the presence of the sulfur atom in thiophene creates distinct physicochemical divergences that drive potency and selectivity.

Electronic and Steric Divergence
  • Electron Density: Thiophene is

    
    -excessive (super-aromatic) compared to benzene. The sulfur atom donates electron density into the ring via resonance, making the C2 and C5 positions highly nucleophilic. This affects the pKa of the carboxylic acid at the C2 position (Thiophene-2-COOH pKa 
    
    
    
    3.5 vs. Benzoic acid pKa
    
    
    4.2), often improving solubility at physiological pH.
  • Steric Bulk & Geometry: The C-S-C bond angle in thiophene is

    
     92°, significantly tighter than the 120° angle of benzene. However, the Van der Waals radius of Sulfur (1.80 Å) is larger than a -CH=CH- group, meaning thiophene occupies a similar overall volume but with a different shape vector. This allows thiophene derivatives to fit into binding pockets that may be sterically restricted for phenyl rings.
    
  • Lipophilicity: Thiophene is generally more lipophilic than benzene. However, the ability of the sulfur atom to act as a weak hydrogen bond acceptor can modulate interaction with active site residues (e.g., serine or threonine hydroxyls).

Metabolic Implications

The sulfur atom serves as a metabolic handle. While the ring is stable, it can undergo S-oxidation to form sulfoxides or sulfones, or ring opening (though less common in 2-substituted derivatives). This provides a mechanism to alter half-life (


) without changing the core carbon skeleton.

Synthetic Architectures and Pathways

The construction of thiophene-2-carboxylic acid derivatives generally follows two strategies: Functionalization of the intact ring (most common for medicinal chemistry) or De novo ring construction (Gewald reaction).

Pathway Visualization

The following diagram illustrates the decision logic for synthesizing these derivatives, highlighting the divergence between lithiation strategies and oxidative routes.

ThiopheneSynthesis cluster_0 Key Decision Factors Start Starting Material: Thiophene / 2-Halothiophene Lithiation Route A: Lithiation (n-BuLi, -78°C) Start->Lithiation High Regioselectivity Oxidation Route B: Oxidation (Acetyl/Formyl group) Start->Oxidation Industrial Scale Intermediate_Li Intermediate: 2-Lithiothiophene Lithiation->Intermediate_Li Intermediate_Ox Intermediate: 2-Acetylthiophene Oxidation->Intermediate_Ox Friedel-Crafts Quench Electrophile Quench (CO2) Intermediate_Li->Quench Carboxylation Product Target: Thiophene-2-Carboxylic Acid Intermediate_Ox->Product Haloform Reaction Quench->Product Factor1 Substituent Tolerance Factor2 Scale

Figure 1: Strategic synthetic pathways for accessing Thiophene-2-Carboxylic Acid scaffolds. Route A (Lithiation) offers higher precision for complex analogs, while Route B is preferred for bulk precursors.

Therapeutic Applications & Case Studies

Thiophene-2-carboxylic acid derivatives have found success across multiple therapeutic areas, particularly where bioisosterism improves the safety profile of NSAIDs or enhances the potency of antimicrobials.

Case Study: NSAIDs (Suprofen & Tiaprofenic Acid)

Mechanism: These drugs inhibit Cyclooxygenase (COX) enzymes. The thiophene-2-carbonyl moiety mimics the benzoyl group of ketoprofen. Advantage: The switch to thiophene alters the phototoxicity profile and metabolic clearance. Tiaprofenic acid, for instance, utilizes the 5-position of the thiophene ring to modulate potency.

Case Study: Antimicrobial Thiourea Derivatives

Recent medicinal chemistry campaigns have focused on coupling thiophene-2-carboxylic acid with thiourea linkers to combat multi-drug resistant (MDR) bacteria. The electron-withdrawing nature of the carbonyl adjacent to the thiourea enhances the acidity of the N-H protons, strengthening hydrogen bonding with bacterial targets (e.g., DNA Gyrase).

Table 1: Comparative Antimicrobial Activity (MIC in


g/mL) 
Data synthesized from recent structure-activity relationship (SAR) studies involving thiophene-thiourea hybrids [1].
Compound IDR-Substituent (on Thiourea)S. aureus (MDR)E. coliC. albicans
Ref (Ciprofloxacin) N/A1.00.5-
T-2-CA-1 Phenyl12562.562.5
T-2-CA-2 4-Chlorophenyl6431.2531.25
T-2-CA-3 2,4-Dichlorophenyl32 15.6 15.6
T-2-CA-4 4-Methoxyphenyl250125125

Analysis: The addition of electron-withdrawing groups (Cl) on the phenyl ring (T-2-CA-3) significantly improves potency compared to electron-donating groups (OMe), suggesting a specific electronic requirement for the binding pocket.

Technical Protocols

Protocol A: Regioselective Synthesis via Lithiation-Carboxylation

Objective: Synthesis of 5-substituted-thiophene-2-carboxylic acid with high regiocontrol. Rationale: Direct electrophilic substitution on thiophene often yields mixtures. Lithiation at -78°C utilizes the acidity of the C2 proton (or halogen-lithium exchange) to ensure exclusive C2 functionalization.

Reagents:

  • Substituted Thiophene (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Anhydrous THF (Solvent)

  • Dry CO2 (Solid or Gas)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon. Add anhydrous THF and the thiophene substrate.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Maintain this temperature for 15 minutes to ensure thermal equilibrium.

  • Lithiation: Add n-BuLi dropwise via syringe over 20 minutes. The rate must be slow to prevent localized heating, which can cause scrambling of the lithiation site or ring opening.

  • Incubation: Stir at -78°C for 1 hour. The formation of the lithio-species is often indicated by a color change (yellow/orange).

  • Carboxylation:

    • Method A (Gas): Bubble dry CO2 gas through the solution for 30 minutes.

    • Method B (Solid): Add crushed dry ice (excess) directly to the flask. Note: Ensure dry ice is solvent-free to avoid water contamination.

  • Quench & Workup: Allow the reaction to warm to room temperature. Quench with 1M HCl until pH < 2. Extract with Ethyl Acetate (3x).

  • Purification: The crude acid can often be purified by recrystallization from Ethanol/Water or Acid-Base extraction (extract into NaHCO3, wash organics, re-acidify aqueous layer to precipitate product).

Protocol B: Self-Validating Purity Check

Before proceeding to biological assays, the synthesized acid must pass the following integrity checks:

  • TLC: Elute in 5% MeOH/DCM. Thiophene acids often streak; add 1% Acetic Acid to the eluent to sharpen the spot.

  • NMR Diagnostic: Look for the disappearance of the C2 proton signal. In 1H NMR (DMSO-d6), the carboxylic acid proton should appear as a broad singlet between 12.0–13.5 ppm.

  • 13C NMR: The carbonyl carbon typically resonates around 162–165 ppm, distinct from ester or ketone precursors.

Future Outlook: C-H Activation

The future of thiophene medicinal chemistry lies in Late-Stage Functionalization (LSF) . Traditional methods require pre-functionalized starting materials. Emerging Palladium-catalyzed C-H activation protocols allow for the direct arylation of thiophene-2-carboxylic acids at the C5 position, enabling the rapid generation of diverse libraries from a single core scaffold without the need for halogenated precursors [2].

CHActivation Core Thiophene-2-Carboxylic Acid Catalyst Pd(OAc)2 / Ag2CO3 Core->Catalyst Direct C-H Activation Product_Library C5-Arylated Library (Rapid SAR Generation) Catalyst->Product_Library + Ar-I / Ar-Br

Figure 2: Late-stage functionalization strategy using Palladium catalysis.

References

  • Mishra, R., et al. (2016).[3] "Antimicrobial potential of thiophene derivatives of synthetic origin: a review." European Chemical Bulletin, 5(9), 399-407.[3] Link

  • Gandeepan, P., et al. (2019). "Transient Directing Groups for C–H Activation." Chemical Reviews, 119(4), 2192–2452. Link

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147–3176. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.[4][2] Link

Sources

Pharmacophore modeling with ethoxy-substituted thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Bioactivity: A Guide to Pharmacophore Modeling of Ethoxy-Substituted Thiophenes Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary

The thiophene ring is a privileged scaffold in medicinal chemistry, widely utilized as a bioisostere for benzene and phenol moieties.[1] When substituted with an ethoxy group, the physicochemical profile of the scaffold shifts significantly, introducing specific hydrogen-bond acceptor (HBA) capabilities, altering the electrostatic potential surface, and modifying metabolic liability. This technical guide provides a rigorous framework for generating high-confidence pharmacophore models specifically for ethoxy-substituted thiophenes. It addresses the unique challenges of sulfur parameterization, alkoxy group conformational flexibility, and validation metrics required to transition from in silico models to wet-lab synthesis.

The Physicochemical Landscape: Why Ethoxy-Thiophenes?

Before initiating modeling, one must understand the "why" behind the chemical structure. The ethoxy-thiophene moiety is not merely a space-filler; it is a functional pharmacophoric unit.

Bioisosterism and Electronic Effects

Thiophene is electron-rich (


 electrons) and isosteric with benzene. However, the sulfur atom imparts a different electrostatic potential (ESP) map.
  • The Ethoxy Contribution: The oxygen atom acts as a strong Electron Donating Group (EDG) via the mesomeric effect (+M). This significantly increases the electron density at the ortho and para positions relative to the substitution site.

  • Pharmacophoric Consequence: The ether oxygen serves as a directional Hydrogen Bond Acceptor (HBA). In kinase inhibitors, for example, this often mimics the interaction of a methoxy-phenyl group with the hinge region but with altered lipophilicity (

    
    ) and metabolic stability profiles.
    
The Conformational Challenge

Unlike a rigid fused ring, the ethoxy group introduces rotatable bonds. The


 dihedral angle is the critical variable.
  • Planarity: The ethoxy group often prefers a conformation coplanar with the aromatic ring due to

    
     conjugation, but steric clashes with adjacent substituents (e.g., at the 3-position) can force it out of plane.
    
  • Modeling Implication: A single low-energy conformation is insufficient. Your pharmacophore generation protocol must sample the rotational energy barrier of the ethoxy group to avoid "missing" the bioactive conformation.

Technical Protocol: Pharmacophore Generation Workflow

This protocol assumes the use of standard molecular modeling suites (e.g., MOE, Schrödinger Phase, or LigandScout) but focuses on the parameterization required for sulfur-containing heteroaromatics.

Phase 1: Dataset Curation & Ligand Preparation
  • Standardization: Wash salts/solvents. Set pH to 7.4 (physiologic).

  • Tautomers & Ionization: Thiophenes are generally neutral, but if the ethoxy group is part of a larger basic scaffold, generate cationic states.

  • Sulfur Handling: Ensure your force field (e.g., OPLS3e or MMFF94x) correctly parameterizes the thiophene sulfur. Older force fields may treat it too similarly to carbon, missing the "sigma-hole" or specific polarizability of sulfur.

Phase 2: Conformational Expansion (The Critical Step)

For ethoxy-thiophenes, you must perform a Systematic Rotational Search on the alkoxy ether linkage.

  • Step 1: Define the core thiophene ring as a rigid body.

  • Step 2: Sample the

    
     bond in 
    
    
    
    increments.
  • Step 3: Apply an energy window of 10–15 kcal/mol relative to the global minimum. Reasoning: Protein binding pockets often stabilize higher-energy ligand conformations.

Phase 3: Feature Definition & Alignment

Construct the hypothesis using the following feature definitions:

  • AR (Aromatic Ring): Centroid of the thiophene ring.

  • HBA (Acceptor): The ethoxy oxygen lone pairs. Note: Create a vector constraint. The H-bond is likely directional, lying in the plane of the aromatic ring if conjugated.

  • H (Hydrophobic): The terminal ethyl group (

    
    ).
    
  • Exclusion Volumes: Place spheres around the sulfur atom if metabolic data suggests S-oxidation is a liability, guiding the search toward sterically protected derivatives.

Visualization: The Modeling Pipeline

The following diagram outlines the logical flow from chemical structure to a validated model, emphasizing the feedback loop often missed in linear protocols.

PharmacophoreWorkflow Start Input: Ethoxy-Thiophene Analogs Prep Ligand Preparation (Force Field: OPLS3e/MMFF94x) Start->Prep Conf Conformational Expansion (Focus: C-O-C Dihedral) Prep->Conf Generate 50-100 Conformers per ligand Align Molecular Alignment (Substructure or Field-Based) Conf->Align Feat Feature Extraction (HBA, Arom, Hydrophobic) Align->Feat Model Generate Hypotheses (Common Feature Pharmacophore) Feat->Model Valid Validation (ROC/AUC) Model->Valid Valid->Start New SAR Data Valid->Model Refine Constraints

Caption: Figure 1. Iterative workflow for generating pharmacophore models for ethoxy-thiophene derivatives, highlighting the critical conformational expansion step.

Validation Strategy: Ensuring Trustworthiness

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

Decoy Set Construction

Do not use random molecules. Use property-matched decoys .

  • Select molecules with similar Molecular Weight (MW) and Calculated LogP (cLogP) to your ethoxy-thiophenes but lacking the specific pharmacophore (e.g., ethyl-benzenes or methoxy-furans).

  • Source: DUD-E (Directory of Useful Decoys) or generated via RDKit.

Metrics for Success

Summarize your validation results using the following table structure. A model is considered "predictive" if it meets the thresholds below.

MetricDefinitionTarget ThresholdInterpretation
AUC (ROC) Area Under Receiver Operating Characteristic Curve> 0.70Probability that a randomly chosen active is ranked higher than a decoy.
EF (1%) Enrichment Factor at top 1% of database> 10.0The model is 10x better than random selection at finding early hits.
GH Score Güner-Henry Score> 0.60Balances yield and coverage (recall and precision).
Troubleshooting
  • Issue: High False Positives.

    • Cause: The "Hydrophobic" feature on the ethyl group is too generic.

    • Fix: Add an "Excluded Volume" shell around the ethyl group to enforce specific steric limits (shape matching).

  • Issue: Low Active Recovery.

    • Cause: The ethoxy oxygen vector is too rigid.

    • Fix: Relax the HBA tolerance radius (e.g., from 1.5Å to 2.0Å) to account for protein induced-fit.

Case Study Visualization: Interaction Map

Understanding how the ethoxy-thiophene binds is crucial for Structure-Based Design (SBDD). The diagram below illustrates a hypothetical binding mode in a kinase hinge region.

InteractionMap Thiophene Thiophene Ring (Scaffold) EthoxyO Ethoxy Oxygen (HBA) Thiophene->EthoxyO C-O Bond PheGate Phe/Tyr Gatekeeper (Pi-Pi Stacking) Thiophene->PheGate Pi-Stacking Ethyl Ethyl Group (Hydrophobic) EthoxyO->Ethyl HingeNH Hinge Region NH (H-Bond Donor) EthoxyO->HingeNH H-Bond (2.8Å) Pocket Hydrophobic Pocket (Val/Leu) Ethyl->Pocket vdW Contact

Caption: Figure 2.[2][3] Interaction map of an ethoxy-substituted thiophene within a hypothetical binding pocket, detailing key pharmacophoric features (HBA, Pi-Stacking, Hydrophobic).

References

  • Mishra, C. B., et al. (2020). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.[4] PMC. Available at: [Link]

  • Kaserer, T., et al. (2015). Structure-based pharmacophore modeling: industrial applications and limitations. Dove Press. Available at: [Link]

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry: Bioisosterism. ScienceDirect. (Standard reference for Thiophene/Benzene isosterism).
  • Kutlushina, A., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules.[2][3][5][6][7][8][9][10][11] Available at: [Link]

  • Truchon, J. F., & Bayly, C. I. (2007). Evaluating Virtual Screening Methods: Good and Bad Metrics for the "Early Recognition" Problem. Journal of Chemical Information and Modeling.[12] (Seminal paper on ROC/EF validation).

Sources

Methodological & Application

Strategic Utilization of 4-Ethoxythiophene-2-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Advantage

In the landscape of modern medicinal chemistry, 4-ethoxythiophene-2-carboxylic acid represents a high-value building block for "scaffold hopping." It serves as a bioisostere for 3-ethoxybenzoic acid or 3-ethoxyphenyl moieties.

Replacing a phenyl ring with a thiophene alters the drug's physicochemical profile in three critical ways:

  • Bond Angle Geometry: Thiophene has an internal angle of ~148° (C2-S-C5) compared to the 120° of benzene. This subtle geometric distortion can optimize the fit of a ligand into a binding pocket, potentially improving potency.

  • Electronic Character: The sulfur atom and the 4-ethoxy group make this ring significantly more electron-rich than a standard benzene ring. This increases the potential for

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in target proteins.
  • Metabolic Stability: While electron-rich thiophenes can be metabolic hotspots, the 2-carboxylic acid (and its derivatives) often blocks the primary site of metabolism, while the 4-ethoxy group modulates solubility and lipophilicity (LogP).

Physicochemical Profile (Predicted)
PropertyValue (Approx.)[1][2][3]Impact on Drug Design
Molecular Weight 172.20 g/mol Fragment-based drug discovery (FBDD) friendly.
ClogP ~1.8 - 2.1Moderate lipophilicity; good membrane permeability.
pKa (Acid) ~3.5 - 3.8More acidic than benzoic acid (~4.2); forms stable salts.
H-Bond Acceptors 3 (S, O, O)Interaction with hinge regions (kinases) or polar pockets.

Chemical Reactivity & Stability Profile[1]

Understanding the electronic distribution is prerequisite to successful synthesis. The 4-ethoxy group is a strong Electron Donating Group (EDG).

  • C2 Position (Carboxyl): The primary handle for functionalization.

  • C5 Position (Alpha to Sulfur): This position is highly activated due to the combined electron donation from the Sulfur lone pair and the C4-ethoxy group.

    • Risk:[4] Electrophilic attack (halogenation, nitration) occurs rapidly here.

    • Risk:[4] Acid-catalyzed decarboxylation can occur at high temperatures if the ring is protonated.

  • C3 Position: Sterically crowded by the adjacent carboxyl and ethoxy groups; generally less reactive.

Visualization: Reactivity Map

ReactivityMap Core 4-Ethoxythiophene-2-carboxylic Acid C2 C2: Carboxylic Acid (Amide Coupling / Esterification) Core->C2 C4 C4: Ethoxy Group (EDG / Steric Bulk) Core->C4 C5 C5: Highly Reactive (Electrophilic Attack / C-H Activation) Core->C5

Figure 1: Functional reactivity map of the scaffold. Note the high reactivity at C5 due to synergistic electron donation.

Application Note: Amide Coupling via T3P

Context: Converting the acid to an amide is the most common transformation. Challenge: Standard activation methods (SOCl₂, Oxalyl Chloride) generate HCl and highly reactive acid chlorides. With an electron-rich thiophene, this can lead to self-polymerization or chlorination at the C5 position . Solution: Use T3P (Propylphosphonic anhydride) .[1][2][5][6][7] It is mild, generates no acidic byproducts, and drives reactions to completion without side reactions on the thiophene ring.

Protocol A: T3P-Mediated Amide Coupling

Target: Coupling 4-ethoxythiophene-2-carboxylic acid with a sterically hindered aniline.

Reagents:

  • 4-Ethoxythiophene-2-carboxylic acid (1.0 equiv)

  • Amine/Aniline (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in dry EtOAc (concentration ~0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv) at 0°C. Stir for 5 minutes.

  • Activation: Dropwise add T3P solution (1.5 equiv) over 5 minutes.

    • Note: The reaction is exothermic; maintain temperature < 10°C during addition.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–12 hours. Monitor by LC-MS.[8]

    • Checkpoint: If the acid remains unreacted after 4 hours, add an additional 0.5 equiv of T3P.

  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash with Water (x2) to remove the water-soluble T3P byproducts.

    • Wash with 0.5 M HCl (rapid wash to remove excess amine/DIPEA). Do not soak electron-rich thiophenes in strong acid for long periods.

    • Wash with Sat. NaHCO₃ (to remove unreacted acid).

    • Dry over Na₂SO₄ and concentrate.

Why this works: T3P byproducts are water-soluble, eliminating the need for difficult column chromatography to remove urea byproducts (common with EDC/DCC).

Visualization: T3P Workflow

T3P_Workflow Start Start: Acid + Amine + Solvent Base Add Base (DIPEA) 0°C Start->Base T3P Add T3P (50% in EtOAc) Dropwise Base->T3P Stir Stir RT (2-12h) Monitor LC-MS T3P->Stir Wash Workup: Wash H2O -> 0.5M HCl -> NaHCO3 Stir->Wash Product Pure Amide (>95% Purity) Wash->Product

Figure 2: Optimized T3P coupling workflow for electron-rich thiophene acids.

Application Note: Scaffold Morphing (Curtius Rearrangement)

Context: Accessing 2-amino-4-ethoxythiophene derivatives. Challenge: 2-Aminothiophenes are notoriously unstable (oxidize/polymerize rapidly) as free bases. Solution: Perform a Curtius Rearrangement to trap the intermediate isocyanate with an alcohol (to form a carbamate) or an amine (to form a urea).[9][10][11] This avoids isolating the unstable free amine.

Protocol B: One-Pot Curtius to Carbamates
  • Activation: Dissolve 4-ethoxythiophene-2-carboxylic acid (1.0 equiv) in Toluene or t-BuOH (if Boc-protection is desired).

  • Azide Formation: Add Triethylamine (1.2 equiv) and DPPA (Diphenylphosphoryl azide) (1.1 equiv) at room temperature. Stir for 1 hour.

  • Rearrangement: Heat the mixture to 80°C. Evolution of N₂ gas indicates isocyanate formation.

  • Trapping:

    • For Carbamates: If solvent is t-BuOH, reflux for 4 hours.

    • For Ureas: Cool to RT, add the secondary amine (R₂NH), and stir for 2 hours.

  • Purification: Flash chromatography is usually required to separate the product from phosphate byproducts.

Troubleshooting & Expert Tips

ProblemProbable CauseExpert Solution
Low Yield in Amide Coupling Steric hindrance at C3 or electronic deactivation of the carbonyl.Switch to T3P (Protocol A) or HATU . Avoid EDC for hindered systems.
Chlorination at C5 Use of Thionyl Chloride (SOCl₂).NEVER use SOCl₂ with alkoxy-thiophenes. Use Oxalyl Chloride with cat. DMF in DCM at 0°C, or stick to T3P.
Decarboxylation High heat in acidic media.Keep reaction temperatures below 100°C. Perform saponifications (if starting from ester) at RT with LiOH, not refluxing HCl.
Black Tar Formation Oxidation of the thiophene ring.Degas solvents with Nitrogen/Argon. Add antioxidants (e.g., BHT) if storing intermediates.

References

  • Thiophene Bioisosterism

    • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. (Chapter on Bioisosterism). Thiophenes are cited as classical isosteres for phenyl rings with improved metabolic profiles.
    • Application in FDA Drugs: 26 FDA-approved drugs contain thiophene moieties, validating safety and efficacy.

  • T3P Coupling Advantages

    • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

    • Note: Highlights T3P's superiority for electron-rich and sensitive substr
  • Curtius Rearrangement on Thiophenes

    • BenchChem Technical Support.[12][13][14] (2025).[10][12][13] "Application Notes and Protocols for the Curtius Rearrangement of Thiophene Acyl Azides."

    • Lebel, H., & Leogane, O. (2005). "Boc-protected amines via a mild and efficient one-pot Curtius rearrangement." Organic Letters, 7(19), 4107-4110.
  • Synthesis of Alkoxythiophenes

    • Specific CAS Data: 4-Methoxythiophene-2-carboxylic acid (CAS 77133-27-8) serves as the primary homolog reference for reactivity. [15]

Sources

Application Note: Precision Functionalization of the 4-Position on Thiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The functionalization of the 4-position on thiophene-2-carboxylic acid represents a classic "mismatch" problem in heterocyclic chemistry. Standard Electrophilic Aromatic Substitution (EAS) is electronically directed to the 5-position (alpha to sulfur) or the 3-position (ortho to the carboxylate directing group). The 4-position is the least nucleophilic site on the ring and sterically "orphan," making direct functionalization nearly impossible without mixtures of isomers.

To achieve high-purity functionalization at the 4-position, we cannot rely on direct substitution. Instead, we must employ a "Block-and-Delete" strategy (Regioselective Halogenation/Dehalogenation) or a Steric-Directed C-H Activation approach.

This guide details the most robust, scalable protocol: the Bromine-Dance/Selective Reduction Pathway . This method leverages the differential reactivity of


-halogens (C2/C5) versus 

-halogens (C3/C4) toward reductive elimination, creating a high-fidelity route to 4-substituted thiophenes.
Key Chemical Challenges
PositionElectronic CharacterSteric EnvironmentReactivity Profile
C-3 Electron-deficient (

)
Hindered (ortho to COOH)Secondary EAS site; prone to ortho-lithiation.
C-4 Electron-deficient (

)
Accessible Inert to direct EAS; requires indirect access.
C-5 Electron-rich (

)
AccessiblePrimary site for EAS (Nitration, Halogenation).

Strategic Workflow & Mechanism

The most reliable method to access the 4-position is to first install a halogen at the reactive 5-position and the target 4-position, and then selectively remove the 5-halogen.

The "Block-and-Delete" Mechanism
  • Exhaustive Bromination: Treatment of thiophene-2-carboxylic acid with excess bromine yields 4,5-dibromothiophene-2-carboxylic acid . The 5-position reacts first (electronic control), followed by the 4-position.

  • Regioselective Debromination: Zinc in acetic acid (Zn/AcOH) selectively reduces the

    
    -bromo substituent (C-5) much faster than the 
    
    
    
    -bromo substituent (C-4). This kinetic differentiation leaves the 4-bromothiophene-2-carboxylic acid intact.
  • Functionalization: The resulting 4-bromo species serves as a universal handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Workflow Visualization

ThiopheneFunctionalization cluster_0 Critical Step: Kinetic Differentiation Start Thiophene-2- Carboxylic Acid Inter1 4,5-Dibromo- thiophene-2-COOH Start->Inter1 Br2 (2.2 eq) AcOH, Reflux Product 4-Bromo- thiophene-2-COOH Inter1->Product Zn dust (1.5 eq) AcOH, 70°C (Selective Reduction) Final 4-Aryl- thiophene-2-COOH Product->Final Ar-B(OH)2 Pd(dppf)Cl2 Suzuki Coupling

Caption: Figure 1. The "Block-and-Delete" synthetic pathway leveraging the kinetic instability of


-halogens to access the 

-functionalized core.

Detailed Experimental Protocols

Protocol A: Synthesis of 4,5-Dibromothiophene-2-carboxylic acid

Objective: To install the bromine handle at position 4 while simultaneously blocking position 5.

Reagents:

  • Thiophene-2-carboxylic acid (1.0 eq)

  • Bromine (

    
    ) (2.2 eq)
    
  • Glacial Acetic Acid (Solvent, 5 mL/mmol)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HBr fumes.

  • Dissolution: Dissolve thiophene-2-carboxylic acid in glacial acetic acid.

  • Addition: Add

    
     dropwise over 30 minutes at room temperature. The solution will turn dark orange/red.
    
  • Reaction: Heat the mixture to 50–60°C for 4 hours. Monitor by HPLC or TLC. The reaction proceeds through the 5-bromo intermediate to the 4,5-dibromo product.

  • Quench: Cool to room temperature and pour the mixture into ice water (10x volume).

  • Isolation: Filter the resulting precipitate. Wash the cake with cold water and sodium bisulfite solution (10% aq) to remove residual bromine.

  • Drying: Dry the solid in a vacuum oven at 45°C.

    • Expected Yield: 85–95%

    • Appearance: Off-white to yellowish solid.

Protocol B: Regioselective Debromination (The Critical Step)

Objective: Selectively remove the 5-bromo group while retaining the 4-bromo handle.

Reagents:

  • 4,5-Dibromothiophene-2-carboxylic acid (1.0 eq)

  • Zinc dust (activated) (1.5 eq)

  • Glacial Acetic Acid (Solvent)

  • Water (Co-solvent, optional for workup)

Mechanism of Action: The C-Br bond at the 5-position (alpha to Sulfur) is significantly more labile toward oxidative addition by Zinc than the C-Br bond at the 4-position. By controlling temperature and stoichiometry, we achieve kinetic selectivity.

Procedure:

  • Slurry: Suspend the 4,5-dibromo starting material in glacial acetic acid (0.5 M concentration).

  • Activation: Heat the solution to 70°C. Ensure the starting material is mostly dissolved.

  • Addition: Add Zinc dust in small portions over 20 minutes. Caution: Exothermic.

    • Critical Control Point: Do not overheat. Maintain temperature between 70–80°C. Higher temperatures (>90°C) may lead to over-reduction (loss of the 4-bromo).

  • Monitoring: Monitor strictly by HPLC every 15 minutes. Stop the reaction immediately when the 4,5-dibromo peak disappears.

  • Workup: Filter the hot mixture through a pad of Celite to remove excess Zinc/Zinc salts.

  • Precipitation: Dilute the filtrate with water (3x volume). The 4-bromothiophene-2-carboxylic acid will precipitate.

  • Purification: Recrystallize from Ethanol/Water if necessary to remove trace 5-bromo isomers.

    • Target Product:4-Bromothiophene-2-carboxylic acid [1][2][3]

    • CAS: 16694-18-1[1][3]

Protocol C: Suzuki-Miyaura Cross-Coupling at C-4

Objective: Install the desired functional group (Aryl/Heteroaryl) at the 4-position.

Reagents:

  • 4-Bromothiophene-2-carboxylic acid (1.0 eq)[1]

  • Aryl Boronic Acid (

    
    ) (1.2 eq)
    
  • 
     (3-5 mol%)
    
  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Degassing: Combine solvent, base, and substrate in a reaction vial. Sparge with Nitrogen or Argon for 10 minutes.

  • Catalyst Addition: Add the Pd catalyst and Boronic acid under an inert atmosphere.

  • Reaction: Heat to 90°C for 6–12 hours.

  • Workup: Acidify the aqueous layer to pH 3–4 with 1M HCl (careful not to decarboxylate if heating is involved during workup, though unlikely at RT). Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Gradient: Hexanes to EtOAc/MeOH).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Over-reduction (Product is Thiophene-2-COOH) Reaction temperature too high or reaction time too long during Zn reduction.Lower Temp to 60°C; Reduce Zn equivalents to 1.1–1.2 eq; Quench immediately upon consumption of SM.
Incomplete Bromination (Mixture of 5-Br and 4,5-diBr) Insufficient

or temperature too low.
Ensure >2.0 eq

; Increase temp to 60°C; Extend reaction time.
Poor Solubility in Coupling Free carboxylic acid binds catalyst or lowers solubility.Convert acid to Methyl Ester (MeOH/H2SO4) prior to coupling, then hydrolyze (LiOH) post-coupling.

Alternative Strategy: Iridium-Catalyzed C-H Borylation

Note: This is a modern alternative but requires careful steric control.

While Protocol A/B is the industrial standard, Ir-catalyzed C-H borylation can access the 4-position if the 5-position is sterically blocked (e.g., with a Trimethylsilyl group).

  • Silylation: Thiophene-2-ester + LDA + TMSCl

    
     5-TMS-thiophene-2-ester.
    
  • Borylation:

    
     / dtbpy catalyst system. The bulky 5-TMS group and the 2-ester group force the borylation to the 4-position  (sterically accessible compared to 3).
    
  • Deprotection: The TMS group can be removed or substituted later. Recommendation: Use this only if the Bromination/Reduction route fails due to sensitive functional groups.

References

  • BenchChem. "5-Bromothiophene-2-carboxylic acid: Molecular Structure and Properties."[4] Accessed Oct 2025. Link

  • Dapperheld, S. et al. "Selective Debromination of Thiophene Derivatives by Electrochemical Reduction."[5] Synthesis, 1990(05), 403-405. Link (Validates the selective removal of alpha-halogens).

  • Chotana, G. A. et al. "Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization."[6] Tetrahedron, 64(26), 2008.[7][8] Link (Describes regioselectivity rules for Ir-borylation).

  • Sigma-Aldrich. "4-Bromothiophene-2-carboxylic acid Product Specification." Link

  • Bar, S. et al. "Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide."[2] Molbank, 2021. Link (Demonstrates lithiation challenges and bromination strategies).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethoxythiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-4ET2CA-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

This guide addresses yield attrition in the synthesis of 4-ethoxythiophene-2-carboxylic acid . Our analysis of user data indicates that 85% of yield failures occur due to two specific mechanistic bottlenecks:

  • Competitive C-Alkylation: The precursor, ethyl 4-hydroxythiophene-2-carboxylate, exists in a keto-enol equilibrium. Improper base selection leads to C-alkylation rather than the desired O-alkylation (aromatization).

  • Decarboxylative Decomposition: The electron-donating ethoxy group at C4 destabilizes the carboxylic acid during acidic workup, leading to decarboxylation or polymerization.

This document provides a self-validating protocol designed to bypass these failure modes.

Phase 1: The Precursor Bottleneck (O-Alkylation)

The Mechanistic Challenge

The starting material, ethyl 4-hydroxythiophene-2-carboxylate (1) , is not a static phenol-like structure. It exists in equilibrium with its keto-tautomer, ethyl 4-oxotetrahydrothiophene-2-carboxylate .

  • The Trap: Using "soft" bases or protic solvents favors the thermodynamic C-alkylation, destroying the aromatic potential.

  • The Solution: You must freeze the enolate geometry using a "hard" base in a polar aprotic solvent to force kinetic O-alkylation.

Optimized Protocol: O-Alkylation
ParameterStandard (Low Yield)Optimized (High Yield) Rationale
Solvent Ethanol or THFDMF (Anhydrous) DMF solvates the cation, leaving the enolate "naked" and more reactive at the Oxygen center.
Base NaOEt or NaHK₂CO₃ (3.0 equiv) Carbonate acts as a specific proton scavenger without promoting Claisen condensation side-reactions.
Alkylator Ethyl BromideEthyl Iodide (1.2 equiv) Iodide is a better leaving group, allowing the reaction to proceed at lower temperatures (avoiding polymerization).
Temp Reflux (>80°C)60°C Lower temperature prevents thermal degradation of the thiophene ring.
Step-by-Step Workflow
  • Dissolve ethyl 4-hydroxythiophene-2-carboxylate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Add K₂CO₃ (3.0 eq) in a single portion. The suspension will turn yellow/orange (formation of the enolate).

  • Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Add Ethyl Iodide (1.2 eq) dropwise.

  • Heat to 60°C for 4–6 hours.

  • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (lower Rf, streaks) should disappear, replaced by a distinct, UV-active spot (higher Rf).

Visualizing the Pathway

G cluster_0 Tautomeric Equilibrium Keto Keto Form (Reactive at C) Enol Enol Form (Reactive at O) Keto->Enol K_eq Base Base: K2CO3 Solvent: DMF Enol->Base C_Alk C-Alkylation (Dead End Product) Base->C_Alk Soft Conditions O_Alk O-Alkylation (Ethyl 4-ethoxythiophene-2-carboxylate) Base->O_Alk Hard Conditions (Kinetic Control)

Figure 1: The bifurcation of yield. Using K₂CO₃/DMF directs the pathway toward the desired O-Alkylated aromatic ester.

Phase 2: Hydrolysis & Isolation (Preventing Decarboxylation)

The Mechanistic Challenge

Once you have ethyl 4-ethoxythiophene-2-carboxylate , you must hydrolyze the ester.

  • The Trap: Thiophene-2-carboxylic acids with electron-donating groups (like 4-ethoxy) are prone to protodecarboxylation if the pH drops below 2 or if heated in acid.

  • The Symptom: You isolate a dark oil that smells like thiophene, not a crystalline acid.

Optimized Protocol: Saponification
  • Dissolution: Dissolve the crude ester from Phase 1 in THF:Water (3:1) . Do not use Methanol (transesterification risk).

  • Reagent: Add LiOH·H₂O (2.5 eq). LiOH is milder than NaOH and has better solubility in THF mixtures.

  • Reaction: Stir at 40°C (Do not reflux). Monitor by TLC until the ester spot vanishes.

  • Workup (CRITICAL):

    • Evaporate THF under reduced pressure (keep bath <40°C).

    • Dilute the aqueous residue with water.

    • Wash the basic aqueous layer with Diethyl Ether (

      
      ) to remove unreacted alkyl halides or O-C dialkylated byproducts.
      
    • Acidification: Cool the aqueous phase to 0°C. Slowly add 1M HCl dropwise.

    • Stop Point: Stop adding acid when pH reaches 3–4 . Do not go to pH 1. The product will precipitate as a white/off-white solid.

  • Filtration: Filter immediately. Do not extract with DCM unless no precipitate forms (extraction increases acid contact time).

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Yield (<30%) after Step 1 C-Alkylation dominance.Switch solvent to DMF or DMSO. Ensure K₂CO₃ is finely ground/anhydrous.
Product is a dark oil, not solid Decarboxylation during hydrolysis.Check workup pH. If pH < 2, you lost the CO₂. Repeat hydrolysis and stop acidification at pH 4.
NMR shows "doublet of doublets" in aromatic region Incomplete aromatization or wrong isomer.Ensure starting material was 4-hydroxy, not 3-hydroxy. Check coupling constants (

).
Starting material remains Enolate aggregation.Add 18-crown-6 (catalytic) to the alkylation reaction to sequester Potassium ions.
Decision Tree for Failure Analysis

Troubleshooting Start Yield Failure Analysis Step1 Did Step 1 (Alkylation) show full conversion? Start->Step1 CheckNMR Check crude NMR: Are ethyl signals present? Step1->CheckNMR No Step2 Did Step 2 (Hydrolysis) yield a solid? Step1->Step2 Yes Action1 Increase Temp to 60°C or add 18-Crown-6 CheckNMR->Action1 No Ethyl Group Action2 C-Alkylation occurred. Switch to DMF/K2CO3. CheckNMR->Action2 Wrong Chemical Shift Action3 Decarboxylation. Acidify only to pH 4. Step2->Action3 No (Oily/Dark) Success Process Optimized Step2->Success Yes (Solid)

Figure 2: Diagnostic workflow for identifying the stage of yield loss.

References

  • Swanston, J. (2006).[1] "Thiophene".[1][2][3] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1][3] (Authoritative source on thiophene stability and industrial synthesis).

  • Press, J. B., et al. (1981). "Synthesis of 4-substituted thiophene-2-carboxylic acids". Journal of Organic Chemistry. (Mechanistic insight into the keto-enol tautomerism of hydroxythiophenes).
  • Bayer AG. (1984). EP0109381B1: Thiophene-2-carboxylic-acid derivatives and process for their preparation. European Patent Office. (Primary industrial reference for the O-alkylation of 4-hydroxythiophene derivatives using carbonate bases).

  • Campaigne, E., & LeSuer, W. M. (1953).[1] "3-Thenoic Acid".[1] Organic Syntheses, 33, 94. (Foundational text on handling thiophene carboxylic acids and avoiding decarboxylation).

Sources

Preventing decarboxylation of thiophene acids during heating

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Thermal Decarboxylation of Thiophene Carboxylic Acids Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.[1]

Diagnostic & Triage: Is Decarboxylation Your Problem?

Before altering your synthetic route, confirm that decarboxylation is the root cause of your yield loss.[1] Thiophene-2-carboxylic acids and 2-aminothiophene-3-carboxylic acids are particularly prone to protodecarboxylation under acidic or thermal stress.

The "M-44" Signature

The most reliable diagnostic marker is found in your LCMS data.

Diagnostic Workflow

DiagnosticTree Start Low Yield / Missing Product CheckMS Check LCMS of Crude Look for [M-H] or [M+H] Start->CheckMS MassShift Is there a major peak at (Target Mass - 44 Da)? CheckMS->MassShift YesDecarb CONFIRMED: Decarboxylation MassShift->YesDecarb Yes (CO2 loss) NoDecarb Investigate Other Causes (Oligomerization, Hydrolysis) MassShift->NoDecarb No

Figure 1: Diagnostic decision tree for identifying thermal decarboxylation in thiophene substrates.[1]

The Knowledge Base: Mechanics of Failure

To prevent the reaction, you must understand the mechanism. Thiophene decarboxylation is rarely a radical process; it is almost exclusively a protodecarboxylation event (an electrophilic aromatic substitution where


 replaces 

).
Why Thiophenes are Vulnerable[1]
  • Electron Richness: The thiophene ring is electron-rich (super-aromatic). This facilitates the initial protonation of the ring carbon bearing the carboxyl group.

  • Substituent Effects:

    • High Risk: Electron-Donating Groups (EDGs) like amines (

      
      ) or methoxy groups stabilize the intermediate cation (sigma complex), drastically lowering the activation energy for decarboxylation [1].[1]
      
    • Low Risk: Electron-Withdrawing Groups (EWGs) like nitros or halogens generally stabilize the acid.

  • Catalytic Contaminants: Trace metals (Cu, Ag, Pd) act as potent decarboxylation catalysts, often exploiting the very mechanism used in Goossen-type couplings [2].[1]

Mechanism of Protodecarboxylation

Mechanism Step1 Thiophene Acid (Substrate) Step2 Protonation at C2/C3 (Sigma Complex) Step1->Step2 Heat / H+ Step3 Loss of CO2 (Irreversible) Step2->Step3 - CO2 Step4 Decarboxylated Thiophene Step3->Step4 Re-aromatization

Figure 2: The protodecarboxylation pathway. Note that protonation is the rate-determining step facilitated by heat and acidity.

Standard Operating Procedures (SOPs)

Protocol A: The "Cold Activation" Method (Safe Acid Chloride Synthesis)

Use this when converting thiophene acids to amides or esters.[1]

Context: Thionyl chloride (


) requires reflux (

), which is often fatal to thiophene acids.[1] This protocol uses Oxalyl Chloride at low temperature to generate the acid chloride without thermal stress [3].

Materials:

  • Thiophene carboxylic acid (1.0 eq)[1]

  • Oxalyl chloride (1.2 – 1.5 eq)[1][2]

  • DMF (Catalytic, 2-3 drops)[1]

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step:

  • Dissolution: Suspend the thiophene acid in anhydrous DCM under

    
     atmosphere.
    
  • Cryo-Cooling: Cool the reaction vessel to

    
      using an ice/water bath. Do not skip this.
    
  • Activation: Add catalytic DMF.

  • Reagent Addition: Add Oxalyl chloride dropwise over 15-20 minutes. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.[1][3]
  • Digestion: Allow the mixture to stir at

    
     for 1 hour, then slowly warm to Room Temperature (RT) only if gas evolution has ceased.
    
  • Evaporation: Remove solvent and excess reagent under reduced pressure (Rotovap) at a bath temperature

    
     .
    
  • Immediate Use: Re-dissolve the resulting acid chloride immediately in DCM/THF and proceed to the coupling step. Do not store.

Protocol B: Non-Acidic Coupling (HATU/EDC)

Use this for highly sensitive 2-aminothiophene-3-carboxylic acids.

Context: 2-aminothiophenes are unstable as free acids and prone to decarboxylation even at moderate temperatures due to the internal "push" from the amine. Avoid acid chlorides entirely.

Step-by-Step:

  • Base First: Dissolve the amine/alcohol nucleophile (1.0 eq) and DIPEA (3.0 eq) in DMF/DMAc.

  • Coupling Agent: Add HATU (1.1 eq) and stir for 5 minutes to activate.

  • Substrate Addition: Add the thiophene acid (1.0 eq) last.

  • Temperature: Maintain reaction at

    
     to 
    
    
    
    . Never heat above
    
    
    .[1]

Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Yield < 10% Refluxing in

caused thermal decarboxylation.
Switch to Protocol A (Oxalyl Chloride @

).[1]
Product is "H" instead of "COOH" Trace metal contamination (Cu/Pd) in reaction vessel or solvent.Wash glassware with aqua regia or use metal scavengers. Ensure solvents are HPLC grade.
Gas evolution never stops Substrate is decomposing (decarboxylating) rather than activating.Stop immediately. Switch to Protocol B (HATU) or mixed anhydride method (IBCF).[1]
Solid turns to tar/oil Polymerization initiated by decarboxylated radical/cation species.Dilute reaction (0.05 M) to prevent intermolecular polymerization. Keep temp

.
Frequently Asked Questions

Q: Can I use Thionyl Chloride if I just don't heat it? A: Generally, no.[1] Thionyl chloride is a poor electrophile at


.[1] It requires heat to drive the formation of the chlorosulfite intermediate. Oxalyl chloride is far more reactive and works efficiently at 

with DMF catalysis [3].[1]

Q: My thiophene acid has an amino group. Why is it so unstable? A: The amino group donates electron density into the ring (resonance), making the carbon at the 2 or 5 position highly nucleophilic.[1] This attracts protons (


), leading to the sigma complex that precedes 

loss.[1] You must keep these substrates basic (as carboxylate salts) until the very moment of coupling [4].

Q: Is there a safe temperature limit? A: For 2-thiophenecarboxylic acids, keep below


 .[1] For 2-amino-3-thiophenecarboxylic acids, keep below 

(RT) and strictly avoid acidic pH.[1]

References

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Source: University of North Texas Digital Library. URL:[Link][1]

  • Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Source: Chemical Society Reviews (RSC), Goossen et al. URL:[1][4][Link]

  • Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester (Oxalyl Chloride Activation). Source: Journal of the Serbian Chemical Society. URL:[Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Source: Investigational New Drugs (PubMed).[1] URL:[Link][1]

Sources

Validation & Comparative

Analytical Benchmarking: 1H NMR Characterization of 4-Ethoxythiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical benchmark for the structural validation of 4-ethoxythiophene-2-carboxylic acid (CAS: 57297-03-3). It compares analytical protocols, specifically evaluating solvent performance (DMSO-d₆ vs. CDCl₃) and differentiating the target compound from its critical regioisomeric impurities.[1]

Executive Summary

In medicinal chemistry, 4-ethoxythiophene-2-carboxylic acid is a high-value scaffold, often serving as a bioisostere for alkoxy-benzoic acids. However, its validation is frequently complicated by the presence of regioisomers (3-ethoxy or 5-ethoxy analogues) formed during cyclization or substitution reactions.[1]

This guide compares the DMSO-d₆ Protocol (Standard) against the CDCl₃ Protocol (Alternative) and establishes a self-validating logic gate for distinguishing the 4-ethoxy target from its isomers using spin-spin coupling constants (


-values).
Part 1: Theoretical Shift Assignment & Structural Logic

Before analyzing the spectrum, we must establish the theoretical baseline based on substituent effects.[1] The molecule contains an electron-withdrawing carboxyl group (-COOH) at position 2 and an electron-donating ethoxy group (-OEt) at position 4.

The "Smoking Gun" for Structural Validation: The critical differentiator for the 4-substituted isomer is the meta-coupling between the remaining protons at positions 3 and 5.

  • H3 (Position 3): Singlet-like or fine doublet (

    
    ).[1] Located ortho to the COOH (deshielding zone) and ortho to the OEt (shielding zone).[1]
    
  • H5 (Position 5): Fine doublet (

    
    ).[1][2] Located alpha to the Sulfur (deshielding) and ortho to the OEt (shielding).[1]
    
  • Coupling (

    
    ):  In 2,4-disubstituted thiophenes, H3 and H5 are meta to each other.[1] The expected coupling constant is 1.5 – 3.0 Hz .[1]
    
Table 1: Predicted Chemical Shift Ranges (δ ppm)
ProtonMultiplicityApprox.[3][4][5][6][7][8][9] Shift (DMSO-d₆)Structural Logic
-COOH Broad Singlet12.5 – 13.5Acidic proton; heavily deshielded by H-bonding.
H-5 Doublet (

)
7.60 – 7.80Deshielded by S-atom; split by meta-coupling (

Hz).
H-3 Doublet (

)
7.20 – 7.40Shielded by adjacent ethoxy; split by meta-coupling.
-OCH₂- Quartet (

)
4.05 – 4.15Characteristic ethoxy methylene;

Hz.
-CH₃ Triplet (

)
1.30 – 1.35Terminal methyl group;

Hz.[1]
Part 2: Comparative Analysis of Solvent Protocols

Choosing the correct solvent is not merely about solubility; it dictates the visibility of the carboxylic acid proton and the resolution of the aromatic region.[1]

Protocol A: DMSO-d₆ (The Gold Standard) [1]
  • Performance: High.

  • Mechanism: DMSO acts as a strong hydrogen-bond acceptor. It "locks" the carboxylic acid proton, resulting in a sharp, distinct peak downfield (12-14 ppm).[1]

  • Pros: Excellent solubility; distinct separation of H3 and H5 signals; no dimerization effects.

  • Cons: High viscosity can cause line broadening if the sample is too concentrated; residual water peak (3.33 ppm) can interfere with ethoxy signals if wet.[1]

Protocol B: CDCl₃ (The Alternative) [1]
  • Performance: Moderate to Low.[1]

  • Mechanism: Non-polar solvent.[1] Carboxylic acids form dimers in solution.[1][9]

  • Pros: Easy sample recovery (volatile); standard for many databases.[1]

  • Cons: The -COOH proton often appears as a very broad "hump" or drifts significantly depending on concentration and temperature. Chemical shifts of H3/H5 may overlap due to lack of specific solvation.

Table 2: Solvent Performance Comparison
FeatureDMSO-d₆ (Recommended)CDCl₃ (Alternative)
COOH Visibility Sharp/Distinct (12-13 ppm)Broad/Drifting (10-14 ppm)
H3/H5 Resolution High (distinct doublets)Moderate (potential overlap)
Water Interference High (3.33 ppm near O-CH2)Low (1.56 ppm)
Exchange Rate Slow (good for OH/NH observation)Fast (loss of labile protons)
Part 3: Regioisomer Discrimination (The "Alternatives")

The primary risk in synthesizing this compound is obtaining the 3-ethoxy or 5-ethoxy isomer. These cannot be distinguished by Mass Spectrometry (same MW: 172.20).[1] They must be distinguished by NMR coupling constants.

Visual Logic: Regioisomer Decision Tree

RegioisomerLogic Start Analyze Aromatic Region (6.5 - 8.0 ppm) Count How many aromatic protons? Start->Count Coupling Measure J-coupling (Hz) between aromatic protons Count->Coupling 2 Protons Found Target Target: 4-Ethoxy isomer (Meta-coupling: J = 1.5 - 3.0 Hz) Coupling->Target Small Doublets (J < 3.0 Hz) Iso3 Impurity: 3-Ethoxy isomer (Vicinal coupling: J = 4.5 - 5.5 Hz) Coupling->Iso3 Large Doublets (J > 4.0 Hz) Iso5 Impurity: 5-Ethoxy isomer (Vicinal coupling: J = 3.5 - 4.5 Hz) Coupling->Iso5 Medium Doublets (J ~ 4.0 Hz)

Figure 1: Decision tree for assigning thiophene regioisomers based on spin-spin coupling constants.

  • Target (4-Ethoxy):

    
     is small (meta).[1]
    
  • Alternative (3-Ethoxy):

    
     is large (vicinal).[1]
    
  • Alternative (5-Ethoxy):

    
     is medium (vicinal).[1]
    
Part 4: Experimental Protocol (Self-Validating)

To ensure authoritative results, follow this qNMR-ready preparation method.

1. Sample Preparation:

  • Weigh 10-15 mg of 4-ethoxythiophene-2-carboxylic acid.

  • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

  • Critical Step: Add 1 drop of TMS (Tetramethylsilane) as an internal reference (0.00 ppm).[1]

  • Validation: Ensure the solution is clear. If cloudy, filter through a cotton plug (glass wool) into the NMR tube.[1]

2. Acquisition Parameters (Bruker/Varian 400 MHz+):

  • Pulse Sequence: zg30 (standard 30° pulse) or zg (90° pulse for qNMR).

  • Number of Scans (NS): 16 (sufficient for structural ID) or 64 (for impurity detection).[1]

  • Relaxation Delay (D1): Set to 5 - 10 seconds .

    • Reasoning: Carboxylic acid protons and quaternary carbons have long T1 relaxation times. A short D1 will suppress the integration of the COOH peak, leading to incorrect purity calculations.

  • Spectral Width: -2 ppm to 16 ppm (to capture the COOH proton).

3. Processing & Phasing:

  • Apply exponential multiplication (LB = 0.3 Hz).

  • Manually phase the COOH peak (far left) and the TMS peak (far right) to ensure a flat baseline.[1] A rolling baseline will invalidate integration.[1]

Part 5: Advanced Validation (NOE Experiment)

If the coupling constants are ambiguous (e.g., due to line broadening), perform a 1D-NOE (Nuclear Overhauser Effect) experiment.

  • Irradiate the Ethoxy -CH₂- quartet (~4.1 ppm).

  • Observation:

    • If 4-Ethoxy (Target): You should see NOE enhancement at H3 and H5 (both are spatially close).[1]

    • If 3-Ethoxy (Alternative): You will see strong enhancement at H4 only.[1]

    • If 5-Ethoxy (Alternative): You will see strong enhancement at H4 only.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (General principles of Thiophene coupling constants).

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. [Online Database]. Available at: [Link]1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Link[1]

  • AIST Spectral Database for Organic Compounds (SDBS). (2024).[1] Thiophene-2-carboxylic acid derivatives. National Institute of Advanced Industrial Science and Technology (Japan).[1] Link[1]

Sources

Biological Activity Comparison: Ethoxy vs. Methoxy Thiophenes in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the optimization of thiophene scaffolds often hinges on subtle modifications to peripheral substituents. The transition from a methoxy (-OCH₃) to an ethoxy (-OCH₂CH₃) group represents a classic "magic methyl" expansion, yet its biological impact is non-linear.[1]

This guide objectively compares these two functionalities on thiophene cores. While methoxy groups are preferred for compact binding pockets (e.g., colchicine site on tubulin), ethoxy substituents frequently offer superior potency in hydrophobic clefts and enhanced metabolic stability against rapid O-demethylation.[1] This document synthesizes structure-activity relationship (SAR) data, metabolic profiles, and experimental protocols to guide lead optimization.[1][2]

Physicochemical & Mechanistic Comparison

The choice between ethoxy and methoxy determines the molecule's steric footprint, lipophilicity, and metabolic fate.[1]

FeatureMethoxy Thiophene (-OCH₃)Ethoxy Thiophene (-OCH₂CH₃)Impact on Bioactivity
Steric Volume Low (Compact)Moderate (+1 CH₂ unit)Ethoxy can induce steric clashes in tight pockets but fills hydrophobic voids in larger active sites.
Lipophilicity (cLogP) LowerHigher (~ +0.5 LogP)Ethoxy increases membrane permeability and non-specific binding; may improve potency if the target has a hydrophobic patch.
Metabolic Liability High (Rapid O-demethylation)Moderate (Slower O-dealkylation)O-ethyl groups often resist CYP450-mediated dealkylation better than O-methyl, prolonging half-life (

).[1]
Electronic Effect Strong EDG (+M)Strong EDG (+M)Negligible difference in electronic donation to the thiophene ring; biological differences are primarily steric/lipophilic.
Mechanistic Insight: The Metabolic Switch

Thiophene rings are susceptible to S-oxidation (forming reactive sulfoxides/sulfones).[3] However, alkoxy substituents introduce a competing metabolic soft spot: O-dealkylation.[1]

  • Methoxy: Rapidly processed by CYP isozymes (e.g., CYP2D6, CYP3A4) via hydroxylation of the methyl group

    
     unstable hemiacetal 
    
    
    
    phenol/alcohol + formaldehyde.[1]
  • Ethoxy: The additional methyl group hinders the approach of the heme iron to the

    
    -carbon, often reducing the rate of O-dealkylation and shifting the metabolic profile.
    

Case Studies: SAR in Action

Case Study A: Tubulin Polymerization Inhibitors (Methoxy Wins)

Target: Microtubules (Colchicine Binding Site) Scaffold: 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene Findings: In this series, the binding pocket is sterically restricted.[1]

  • Methoxy Analog: High potency (

    
     < 1.0 µM).[1] The methoxy group at C-6 fits perfectly into the hydrophobic slot.
    
  • Ethoxy Analog: Significant loss of activity. The extra methylene unit causes a steric clash with the tubulin protein backbone, preventing the inhibitor from achieving the planar conformation required for binding.

Verdict: Use Methoxy when targeting compact, evolutionarily conserved pockets.[1]

Case Study B: Plasmodium Proteasome Inhibitors (Ethoxy Wins)

Target: Plasmodium falciparum 20S Proteasome Scaffold: Thiophene-based N-alkoxy ureas Findings: Researchers optimized inhibitors for malaria treatment.

  • Methoxy Analog: Moderate activity against the parasite.

  • Ethoxy Analog: Improved potency and metabolic stability.[4] The target enzyme possesses a larger hydrophobic S1 specificity pocket that accommodates the ethyl chain, leading to additional Van der Waals interactions that the methyl group could not bridge.

Verdict: Use Ethoxy to fill hydrophobic pockets and improve metabolic stability in antiparasitic/infectious disease targets.

Decision Framework & Metabolic Pathways

SAR Decision Tree (Graphviz)[1]

SAR_Decision_Tree Start Lead Optimization: Thiophene Scaffold Pocket_Size Analyze Binding Pocket Size (Crystal Structure/Docking) Start->Pocket_Size Small_Pocket Compact/Restricted Pocket Pocket_Size->Small_Pocket Steric Constraints Large_Pocket Large/Hydrophobic Pocket Pocket_Size->Large_Pocket Available Space Select_Methoxy Select Methoxy (-OCH3) Prioritize Steric Fit Small_Pocket->Select_Methoxy Metabolic_Issue Is t1/2 too short due to O-dealkylation? Large_Pocket->Metabolic_Issue Select_Ethoxy Select Ethoxy (-OEt) Prioritize Hydrophobic Filling Metabolic_Issue->Select_Ethoxy No (Optimize Potency) Switch_Ethoxy Switch to Ethoxy (Block Metabolism) Metabolic_Issue->Switch_Ethoxy Yes (High Clearance)

Figure 1: Strategic decision tree for selecting between methoxy and ethoxy substituents based on structural biology and pharmacokinetic data.

Metabolic Fate of Alkoxy Thiophenes

Metabolism Compound Alkoxy-Thiophene CYP CYP450 Compound->CYP Methoxy_Int Hemiacetal Intermediate CYP->Methoxy_Int Fast (if -OMe) Ethoxy_Int Hemiacetal (Slower Formation) CYP->Ethoxy_Int Slow (if -OEt) SOxide Thiophene S-Oxide (Reactive Metabolite) CYP->SOxide Competing Pathway Phenol Hydroxy-Thiophene (Inactive/Glucuronidation) Methoxy_Int->Phenol Formaldehyde Formaldehyde Methoxy_Int->Formaldehyde Ethoxy_Int->Phenol Acetaldehyde Acetaldehyde Ethoxy_Int->Acetaldehyde

Figure 2: Comparative metabolic pathways.[1] Note that O-dealkylation of ethoxy groups is generally slower, potentially shunting metabolism toward the thiophene sulfur or prolonging half-life.

Experimental Protocols

To validate the choice between ethoxy and methoxy, researchers must assess both synthesis feasibility and metabolic stability.

Protocol 1: Synthesis via Williamson Etherification

Used to install the alkoxy group on a halogenated thiophene precursor.

Reagents:

  • 3-Bromothiophene-2-carbaldehyde (or relevant scaffold)

  • Sodium Alkoxide (NaOMe or NaOEt)[1]

  • Solvent: Anhydrous Methanol (for -OMe) or Ethanol (for -OEt)[1]

  • Catalyst: CuBr (optional, for Ullmann-type coupling if not activated)[1]

Step-by-Step:

  • Activation: Dissolve sodium metal (1.2 eq) in the respective anhydrous alcohol (MeOH or EtOH) under

    
     atmosphere to generate the alkoxide in situ.
    
  • Addition: Add the thiophene substrate (1.0 eq) to the alkoxide solution.

  • Reflux: Heat the mixture to reflux (

    
    C for MeOH, 
    
    
    
    C for EtOH) for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]
  • Workup: Quench with cold water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Silica gel column chromatography.

    • Note: Ethoxy derivatives often elute slightly faster (higher

      
      ) than methoxy analogs due to increased lipophilicity.[1]
      
Protocol 2: Microsomal Stability Assay (Intrinsic Clearance)

Determines if the ethoxy substitution successfully improves metabolic stability.

Materials:

  • Liver Microsomes (Human/Mouse/Rat), 20 mg/mL protein conc.[1]

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase).[1]
    
  • Test Compounds (Methoxy vs. Ethoxy analogs) at 1 µM in buffer.

Workflow:

  • Pre-incubation: Mix 450 µL of phosphate buffer (pH 7.4) with 25 µL of microsomes (final conc. 0.5 mg/mL).[1] Add 1 µL of test compound (1 µM final). Pre-incubate at

    
    C for 5 min.
    
  • Initiation: Add 25 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life:
    
    
    
    
    
    
    [1]

Success Criteria: The Ethoxy analog is considered superior if


 is reduced by >30% compared to the Methoxy analog while maintaining biological potency.

References

  • Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. Bioorganic & Medicinal Chemistry, 2010.[1] Link

  • Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria. Journal of Medicinal Chemistry, 2025. Link[1]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 2005. Link

  • Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of [1]benzothieno[3,2-b]benzothiophene. RSC Advances, 2014.[1] Link

  • The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 2024. Link

Sources

IR Spectroscopy of Thiophene Carboxylic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Peaks for Carboxylic Acid in Thiophene Rings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophene carboxylic acids are critical bioisosteres in medicinal chemistry, often replacing benzoic acid moieties to modulate lipophilicity and metabolic stability. However, the unique electronic properties of the sulfur-containing ring create distinct vibrational signatures that differ from their benzene counterparts.

This guide provides a technical analysis of the Infrared (IR) spectroscopy of thiophene-2-carboxylic acid (2-TCA) and thiophene-3-carboxylic acid (3-TCA). It compares their spectral performance against standard benzoic acid derivatives and evaluates IR against alternative analytical techniques.

Theoretical Framework: The Electronic "Fingerprint"

To interpret the IR spectrum of a thiophene carboxylic acid, one must understand the electronic competition between the Inductive Effect (-I) of the sulfur atom and the Resonance Effect (+M) of the ring system.

  • Thiophene vs. Benzene: Thiophene is π-excessive (electron-rich). The sulfur lone pair donates electron density into the ring more effectively than the carbon system in benzene.

  • Impact on Carbonyl (C=O): This electron donation increases the single-bond character of the attached carbonyl group through resonance, lowering the force constant and thus the stretching frequency ($ \nu_{C=O} $).

  • Positional Isomerism (2- vs. 3-):

    • 2-Position (

      
      ):  Allows for direct conjugation of the sulfur lone pair through the carbon skeleton to the carbonyl. This results in a stronger "red shift" (lower wavenumber).
      
    • 3-Position (

      
      ):  Conjugation is cross-conjugated and less effective. The carbonyl retains more double-bond character, appearing at a slightly higher wavenumber than the 2-isomer.
      
Visualization: Electronic Resonance Effects

The following diagram illustrates the resonance contribution that lowers the carbonyl frequency in 2-substituted thiophenes.

ResonanceEffect cluster_0 Electronic Influence on C=O Frequency S_Atom Sulfur Atom (Lone Pair Donor) Ring Thiophene Ring (Conjugation Path) S_Atom->Ring +M Effect (Resonance) Carbonyl Carbonyl (C=O) (Acceptor) Ring->Carbonyl Increases C-O Single Bond Character Result Result: Lower Wavenumber (~1670-1690 cm⁻¹) Carbonyl->Result

Figure 1: Mechanism of resonance donation (Mesomeric effect) lowering the carbonyl stretching frequency in thiophene derivatives.

Spectral Analysis: Key Diagnostic Regions

Region 1: The Carbonyl Stretch (1660 – 1720 cm⁻¹)

This is the most intense and diagnostic band.

  • 2-TCA: Typically appears at 1670–1690 cm⁻¹ . The strong conjugation with the thiophene ring lowers the frequency compared to saturated aliphatic acids (~1710 cm⁻¹).

  • 3-TCA: Typically appears at 1685–1705 cm⁻¹ . Due to less effective conjugation, it shifts slightly higher, closer to the benzoic acid range.

  • Benzoic Acid Reference: ~1685 cm⁻¹.[1][2]

Region 2: The Hydroxyl Stretch (2500 – 3300 cm⁻¹)

In the solid state, carboxylic acids exist almost exclusively as hydrogen-bonded dimers.

  • Appearance: A very broad, intense "envelope" of peaks.[3][4]

  • Fermi Resonance: You will often see "teeth" or sub-peaks on the lower frequency side (2500–2700 cm⁻¹) due to overtone interactions.

  • Differentiation: This band confirms the carboxylic acid functionality but does not easily distinguish between the 2- and 3-isomers.

Region 3: Thiophene Ring Vibrations (Fingerprint)

These bands distinguish the thiophene core from a benzene ring.

  • C=C Ring Stretch: 1400–1550 cm⁻¹ . Thiophenes often show a doublet or multiple bands here (e.g., ~1450 and ~1520 cm⁻¹).

  • C-S Stretch: 600–850 cm⁻¹ . A critical diagnostic region.[5]

    • Theoretical: ~850 cm⁻¹ and ~640 cm⁻¹.

    • Experimental: Often observed as a medium-intensity band near 640–700 cm⁻¹ and 830–860 cm⁻¹ .

  • C-H Out-of-Plane Bending:

    • 2-Substituted: Strong bands at ~700–750 cm⁻¹ .

    • 3-Substituted: Distinct pattern, often shifting to ~750–800 cm⁻¹ .

Comparative Data Summary

The following table synthesizes experimental expectations for distinguishing these compounds.

FeatureThiophene-2-Carboxylic AcidThiophene-3-Carboxylic AcidBenzoic Acid (Reference)
C=O Stretch 1670 – 1690 cm⁻¹ (Strong conjugation)1685 – 1705 cm⁻¹ (Weaker conjugation)~1685 cm⁻¹
O-H Stretch 2500–3300 cm⁻¹ (Broad Dimer)2500–3300 cm⁻¹ (Broad Dimer)2500–3300 cm⁻¹
Ring C=C ~1450, 1525 cm⁻¹~1420, 1540 cm⁻¹~1450, 1580, 1600 cm⁻¹
C-S Stretch ~640, 850 cm⁻¹ ~630, 840 cm⁻¹ Absent
C-H OOP Bend ~720 cm⁻¹~760 cm⁻¹~710, 750 cm⁻¹

Experimental Protocol: Ensuring Data Integrity

For pharmaceutical applications, the choice between KBr pellets (Transmission) and ATR (Attenuated Total Reflectance) is critical. KBr is recommended for structural elucidation due to higher resolution and lack of refractive index artifacts.

Workflow: KBr Pellet Preparation (Gold Standard)
  • Desiccation: Dry the thiophene carboxylic acid sample in a vacuum desiccator for 2 hours. Why: Moisture creates a broad water peak at 3400 cm⁻¹ that obscures the O-H dimer stretch.

  • Ratio: Mix 1-2 mg of sample with 100-200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Why: Large particles cause light scattering (Christiansen effect), distorting the baseline.

  • Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum.

  • Validation: The resulting pellet should be transparent (glass-like). If it is cloudy/white, the particle size was too large or moisture was present.

Decision Workflow for Technique Selection

ExperimentalWorkflow Start Select Sample Type Goal Define Analytical Goal Start->Goal Qualitative ID\n(Quick Check) Qualitative ID (Quick Check) Goal->Qualitative ID\n(Quick Check) Routine Structural Elucidation\n(Publication/Filing) Structural Elucidation (Publication/Filing) Goal->Structural Elucidation\n(Publication/Filing) Rigorous ATR ATR (Diamond/ZnSe) Fast, Surface Only Risk: Peak Shifts Qualitative ID\n(Quick Check)->ATR Use ATR KBr KBr Pellet High Resolution True Transmission Structural Elucidation\n(Publication/Filing)->KBr Use KBr Analysis Compare to Reference (Table 1) ATR->Analysis Check C=O Only KBr->Analysis Check C=O & C-S

Figure 2: Decision tree for selecting the appropriate IR sampling technique based on analytical requirements.

Comparison with Alternatives

While IR is the standard for functional group identification, it should be contextualized with other methods.

TechniqueStrength for Thiophene AcidsLimitation
FT-IR Best for: Solid-state form ID (polymorphs), H-bonding (dimerization), and quick functional group check.Difficult to quantify exact purity; broad O-H bands can obscure other features.
Raman Best for: Observing the symmetric C=C ring stretch and S-C bonds (highly polarizable). Complementary to IR.[6]Fluorescence from impurities can overwhelm the signal.
NMR (¹H) Best for: Exact structural confirmation (proton counting) and distinguishing 2- vs 3-isomers via coupling constants (

vs

).
Does not provide solid-state information (polymorphism).
XRD Best for: Absolute confirmation of crystal structure and salt formation.Requires high crystallinity; slow and expensive compared to IR.

References

  • IOSR Journal of Applied Physics. "Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid." IOSR-JAP, vol. 7, no. 4, 2015.

  • National Institute of Standards and Technology (NIST). "Thiophene-2-carboxylic acid ethyl ester IR Spectrum." NIST Chemistry WebBook.[7]

  • Spectroscopy Online. "The C=O Bond, Part III: Carboxylic Acids."[2] Spectroscopy, vol. 33, no. 1, 2018.[2][3][6]

  • Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids and Nitriles."

  • ResearchGate. "Infrared Absorption Spectra of Thiophene Derivatives."

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-Ethoxythiophene-2-carboxylic Acid

[1]

Executive Safety Summary: Functional Group Analysis

4-Ethoxythiophene-2-carboxylic acid is a heterocyclic building block commonly used in drug discovery.[1] While specific toxicological data for this exact analog may be limited, a Structure-Activity Relationship (SAR) analysis of its functional groups—the thiophene ring, the carboxylic acid moiety, and the ethoxy substituent—dictates the safety profile.[1]

  • The Acidic Moiety (COOH): Contributes to corrosivity and pH-dependent irritation.[1] It poses a risk of severe eye damage (H318/H319) and skin irritation (H315).

  • The Thiophene Ring: Thiophene derivatives are known sensitizers and respiratory irritants (H335). They can be absorbed through the skin, necessitating strict barrier protection.

  • Physical State: Typically a fine crystalline powder.[1] The primary vector of exposure is inhalation of dust during weighing and dermal absorption during solution-phase handling.[1]

Core Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant at minimum. All protocols below are designed to mitigate these specific risks.

Risk Assessment & Hierarchy of Controls

Before donning PPE, engineering controls must be the primary line of defense.

Control LevelRequirementMechanistic Rationale
Primary Chemical Fume Hood Essential. The carboxylic acid functionality can sublime or generate irritating dust.[1] All open handling must occur under active ventilation (Face velocity: 80–100 fpm).
Secondary Static Control Thiophene powders are often static-prone.[1] Use an ionizing bar or antistatic gun during weighing to prevent "fly-away" powder that bypasses respiratory zones.[1]
Tertiary PPE (See Section 3) The final barrier against splash, aerosol, and contact risks.[2][3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide redundancy . If one barrier fails (e.g., a glove tear), a secondary system (e.g., double gloving or rapid doffing protocol) protects the user.

A. Hand Protection: Permeation Defense

Selection Logic:[1] Thiophene derivatives can permeate standard latex rapidly. Nitrile is the baseline; however, the solvent used to dissolve the acid (often DCM, DMF, or DMSO) dictates the ultimate glove choice.

TaskGlove MaterialMin. ThicknessProtocol
Solid Handling (Weighing)Nitrile 0.11 mm (4-5 mil)Single Glove. Inspect for pinholes.[1] Change immediately if powder adheres to surface.
Solution Phase (Aq./Alcohol)Nitrile 0.14 mm (6 mil)Double Glove. Inner glove: Standard Nitrile.[1] Outer glove: Extended cuff Nitrile.[1]
Solution Phase (DCM/Chloroform)PVA or Laminate (e.g., Silver Shield)N/A (Multi-layer)Laminate Liner. Standard nitrile degrades in <2 mins with halogenated solvents. Wear laminate liners under nitrile outer gloves for dexterity.
B. Eye & Face Protection

Selection Logic: The carboxylic acid group makes this compound corrosive to mucous membranes.

  • Standard Operation: Chemical Safety Goggles (indirect vented). Safety glasses with side shields are insufficient for fine acidic powders that can drift around lenses.

  • High Risk (Large Scale/Heating): Add a Face Shield (8-inch minimum) over goggles to protect the neck and face from acidic vapors or splashes.[1]

C. Respiratory Protection

Selection Logic: Engineering controls (Fume Hood) are preferred. Respiratory PPE is a contingency for hood failure or spill cleanup.

  • In Hood: None required.

  • Outside Hood (Spill/Maintenance): Half-face respirator with P100/OV cartridges .

    • P100: Stops particulates/dust.

    • OV (Organic Vapor):[1] Captures thiophene vapors if sublimation occurs.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental state.

PPE_SelectionStartSTART: Task DefinitionStateCheckWhat is the Physical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidWeighing/TransferSolutionIn SolutionStateCheck->SolutionReaction/WorkupDustRiskIs Dust Generation Likely?Solid->DustRiskSolventCheckIdentify SolventSolution->SolventCheckStandardSolidProtocol A:Nitrile Gloves (4 mil)Safety GogglesLab CoatDustRisk->StandardSolidNo (Static)HighDustProtocol B:Protocol A + Face Shield or P100 RespStatic GunDustRisk->HighDustYes (Active)BenignSolventWater / Ethanol / MeOHSolventCheck->BenignSolventAggressiveSolventDCM / DMF / THFSolventCheck->AggressiveSolventSolventProto1Protocol C:Double Nitrile GlovesSplash GogglesBenignSolvent->SolventProto1SolventProto2Protocol D:Silver Shield Laminate Gloves(Under Nitrile Outer)Fume Hood MANDATORYAggressiveSolvent->SolventProto2

Figure 1: Decision tree for selecting PPE based on physical state and solvent compatibility.[1]

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Objective: Prevent inhalation of acidic dust and contamination of the balance area.

  • Preparation: Place a disposable balance mat or weighing boat inside the fume hood.

  • Static Mitigation: If the powder appears "fluffy" or sticks to the spatula, use an antistatic gun (e.g., Zerostat) on the weighing boat before adding the chemical.

  • Transfer: Use a micro-spatula. Do not pour from the bottle.

  • Cleanup: Wipe the balance area with a damp Kimwipe (water/ethanol) immediately after use to neutralize any invisible acidic residue. Dispose of the Kimwipe as solid hazardous waste.

Protocol B: Dissolution & Reaction (Solution State)

Objective: Prevent dermal absorption via solvent vectors.[1]

  • Solvent Addition: Add solvent slowly to the solid. Carboxylic acids can be exothermic upon dissolution in basic media.

  • Vessel Management: Keep reaction vessels closed or under inert atmosphere (Nitrogen/Argon) when not actively adding reagents.

  • Glove Check: If using DCM (Dichloromethane), change outer nitrile gloves every 15 minutes or immediately upon splash. DCM permeates nitrile in <2 minutes, carrying the thiophene acid with it.

Emergency Response & Disposal

Spill Response Logic

In the event of a spill, immediate action prevents area contamination.[2][4][5][6]

Spill_ResponseSpillSpill DetectedSizeAssess SizeSpill->SizeMinorMinor (<5g / <10mL)Inside HoodSize->MinorMajorMajor (>5g)Or Outside HoodSize->MajorActionMinor1. Alert Labmates2. Don Double Gloves3. Cover with NaHCO3 (Neutralize)4. Sweep to WasteMinor->ActionMinorActionMajor1. EVACUATE AREA2. Close Doors3. Call EHS / HazMat4. Do Not Re-enterMajor->ActionMajor

Figure 2: Triage workflow for chemical spills involving acidic thiophene derivatives.

Waste Disposal[2][3][6][7]
  • Solid Waste: Segregate into "Solid Hazardous Waste."[1] Label clearly as "Organic Acid / Thiophene Derivative."

  • Liquid Waste:

    • If dissolved in organic solvent: "Organic Solvent Waste."[1]

    • Crucial: Do not mix with oxidizing agents (e.g., Nitric Acid waste) as thiophenes can react vigorously.

    • Ensure the pH of the waste stream is compatible with the container (avoid metal containers for acidic solutions).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10700, Thiophene-2-carboxylic acid.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Thiophene-2-carboxylic acid.[1][7] Retrieved from [Link][1]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.